1,4-Dideoxy-1,4-imino-d-arabinitol
Overview
Description
1,4-Dideoxy-1,4-imino-d-arabinitol is a natural product found in Adenophora triphylla var. japonica, Adenophora triphylla, and other organisms with data available.
Scientific Research Applications
Glycosidase Inhibition
1,4-Dideoxy-1,4-imino-d-arabinitol (DAB) has been identified as a specific inhibitor of glucosidases. Its synthesis involves connecting C2 and C5 of xylose with nitrogen. DAB, a pyrrolidine alkaloid found in certain plants, shows potent inhibitory activity against α-galactosidase and α-glucosidase, suggesting its significant potential as a glycosidase inhibitor (Fleet & Smith, 1986); (Fleet et al., 1985).
Anti-Hyperglycemic Efficacy
Research on DAB has shown its effectiveness in glycogen phosphorylase inhibition, indicating its potential as an anti-diabetic agent. Pharmacokinetic properties of DAB in various animal models have been studied to assess its anti-hyperglycemic efficacy (Mackay et al., 2003).
Enzymatic Inhibition
DAB also serves as a competitive inhibitor of Monilinia fructigena alpha-L-arabinofuranosidase III. Its structure contributes significantly to the Gibbs free energy of binding, making it an efficient glycosidase inhibitor (Axamawaty et al., 1990).
Synthetic Approaches
Recent advancements in the synthesis of DAB highlight a more sustainable and efficient approach. For example, a green total synthesis of DAB from naturally occurring d-xylose has been developed, emphasizing environmental friendliness and potential for large-scale production (Akkarasamiyo et al., 2022).
Inhibition of Glycogenolysis
Studies have demonstrated that DAB effectively inhibits both basal and glucagon-stimulated glycogenolysis in primary cultured rat hepatocytes, indicating its potential for therapeutic applications in conditions like diabetes (Andersen et al., 1999).
properties
CAS RN |
259140-24-4 |
---|---|
Product Name |
1,4-Dideoxy-1,4-imino-d-arabinitol |
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
OQEBIHBLFRADNM-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O |
SMILES |
C1C(C(C(N1)CO)O)O |
Canonical SMILES |
C1C(C(C(N1)CO)O)O |
Other CAS RN |
259140-24-4 |
synonyms |
1,4-dideoxy-1,4-imino-D-arabinitol 1,4-dideoxy-1,4-imino-L-arabinitol 1,4-dideoxy-1,4-iminoarabinitol 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4alpha))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2R-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoarabinitol, (2S-(2alpha,3beta,4beta))-isomer 1,4-dideoxy-1,4-iminoribitol 2-hydroxymethylpyrrolidine-3,4-diol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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